methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
Description
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate is a synthetic benzimidazole derivative characterized by a complex hybrid structure. The compound features a benzimidazole core substituted with a methyl carboxylate group at position 4 and a hydroxyphenyl-hydrazinylidene moiety at position 2. Its stereochemistry is defined by the (Z)-configuration of the hydrazinylidene group, which likely influences its biological activity and molecular interactions .
Properties
Molecular Formula |
C23H20N4O4 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-31-22(28)19-7-4-8-20-21(19)27(23(29)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24-26-30/h2-13,26,30H,14H2,1H3,(H,25,29)/b24-13- |
InChI Key |
YLDNMKKGMRLQFN-CFRMEGHHSA-N |
Isomeric SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4/C=N\NO |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the hydroxyhydrazinylidene moiety: This step involves the reaction of the benzimidazole intermediate with a hydrazine derivative, followed by oxidation to form the hydroxyhydrazinylidene group.
Coupling with the phenyl groups: The final step involves the coupling of the benzimidazole derivative with the phenyl groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyhydrazinylidene moiety can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the hydroxyhydrazinylidene moiety.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyhydrazinylidene moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzimidazole core can interact with DNA, potentially leading to anti-cancer effects by interfering with DNA replication and transcription .
Comparison with Similar Compounds
Methyl (2Z)-2-(2-Fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione
Key Similarities :
- Core Structure : Both compounds contain a conjugated system with a benzylidene group and a heterocyclic core (benzimidazole vs. pyridinedione).
- Substituents : Methoxy and methyl groups are present in both, which modulate solubility and bioavailability .
Key Differences : - Bioactivity : The pyridinedione derivative is reported in crystallographic studies but lacks explicit bioactivity data, whereas benzimidazoles are often associated with antimicrobial or anticancer properties .
- Functional Groups : The target compound’s hydroxyhydrazinylidene group may enhance metal-chelating capacity, unlike the pyridinedione’s ketone-dominated reactivity .
Ferroptosis-Inducing Compounds (FINs)
The compound’s hydrazone group resembles motifs in ferroptosis inducers (FINs), such as erastin analogs. FINs trigger iron-dependent lipid peroxidation, a mechanism exploited in cancer therapy. Notably, certain synthetic FINs exhibit higher selectivity for oral squamous cell carcinoma (OSCC) cells over normal cells, a property that could extend to the target compound if its redox-active hydrazone moiety interacts with cellular iron pools .
Data-Driven Comparative Analysis
Research Implications and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
